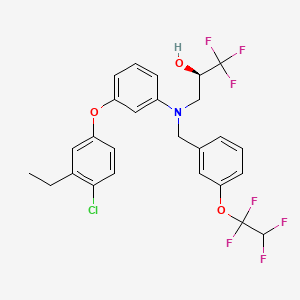

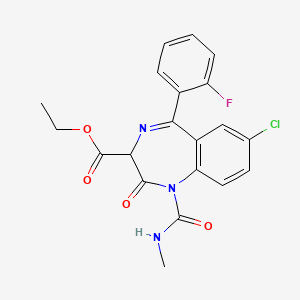

N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-morpholinopropoxy)quinazolin-4-yl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CT-53608 is a quinazoline derivative known for its role as a kinase inhibitor. It has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s chemical structure and properties make it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CT-53608 involves several key steps:

Esterification: Vanillic acid is esterified with benzyl bromide and potassium carbonate in dimethylformamide to produce a protected benzyl ester.

Nitration: The benzyl ester is nitrated using concentrated nitric acid in acetic acid to yield a nitrobenzoic acid benzyl ester.

Reduction: The nitro compound is reduced with tin(II) chloride in ethyl acetate to form the corresponding amino compound.

Cyclization: The amino compound undergoes cyclization with ammonium formate in dimethylformamide at 150°C to produce quinazolinone.

Chlorination: The quinazolinone is reacted with thionyl chloride to form a chloro derivative.

Condensation: The chloro derivative is condensed with 1-(tert-butoxycarbonyl)piperazine in hot tetrahydrofuran using diisopropylethylamine as a base to yield a piperazinyl quinazoline.

Reductive Cleavage: The benzyl protecting group is removed by hydrogenation over palladium on carbon in ethanol to produce a hydroxy compound.

Ether Formation: The hydroxy compound is condensed with 3-(tosyloxy)propyl chloride in dimethylformamide using cesium carbonate to form an ether.

Substitution: The tosyloxy group is substituted with piperidine in dimethylformamide to yield a piperidinyl derivative.

Deprotection: The piperidinyl derivative is deprotected by treatment with hydrochloric acid in dioxane to produce a piperazinyl precursor.

Final Condensation: The piperazinyl precursor is condensed with 4-isopropoxyphenyl isocyanate in dimethylformamide to yield the target piperazine carboxamide.

Chemical Reactions Analysis

CT-53608 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using reagents like tin(II) chloride to convert nitro groups to amino groups.

Substitution: The compound can undergo substitution reactions, such as the replacement of tosyloxy groups with piperidine.

Condensation: Condensation reactions with isocyanates and other reagents are common in the synthesis of CT-53608 derivatives.

Common reagents used in these reactions include nitric acid, tin(II) chloride, thionyl chloride, diisopropylethylamine, cesium carbonate, and hydrochloric acid. The major products formed from these reactions include various quinazoline derivatives and piperazine carboxamides .

Scientific Research Applications

CT-53608 has several scientific research applications:

Chemistry: It is used as a model compound in the study of quinazoline derivatives and their chemical properties.

Biology: The compound is studied for its interactions with biological molecules and its potential as a kinase inhibitor.

Medicine: CT-53608 is investigated for its therapeutic potential in treating diseases related to kinase activity, such as cancer.

Mechanism of Action

CT-53608 exerts its effects by inhibiting kinase activity. It targets specific kinases involved in cellular signaling pathways, thereby modulating various biological processes. The compound binds to the active site of the kinase, preventing its activity and subsequent downstream signaling. This inhibition can lead to the suppression of cell proliferation and other cellular responses, making it a potential therapeutic agent for diseases like cancer .

Comparison with Similar Compounds

CT-53608 is compared with other quinazoline derivatives and kinase inhibitors. Similar compounds include:

Gefitinib: Another quinazoline derivative used as a kinase inhibitor in cancer therapy.

Erlotinib: A kinase inhibitor with a similar mechanism of action, used in the treatment of non-small cell lung cancer.

Lapatinib: A dual kinase inhibitor targeting both epidermal growth factor receptor and human epidermal growth factor receptor 2.

CT-53608 is unique due to its specific chemical structure and the particular kinases it targets. Its synthesis and chemical properties also distinguish it from other similar compounds .

Properties

CAS No. |

401903-53-5 |

|---|---|

Molecular Formula |

C30H40N6O5 |

Molecular Weight |

564.7 g/mol |

IUPAC Name |

4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide |

InChI |

InChI=1S/C30H40N6O5/c1-22(2)41-24-7-5-23(6-8-24)33-30(37)36-12-10-35(11-13-36)29-25-19-27(38-3)28(20-26(25)31-21-32-29)40-16-4-9-34-14-17-39-18-15-34/h5-8,19-22H,4,9-18H2,1-3H3,(H,33,37) |

InChI Key |

QRJUFNKCBDLAKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCOCC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826775.png)

![1-azabicyclo[2.2.2]octan-3-yl (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B10826789.png)

![(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methyl-benzoyl)amino]-4-phenyl-butanoyl]-5,5-dimethyl-N-prop-2-ynyl-thiazolidine-4-carboxamide](/img/structure/B10826802.png)

![1-[(1R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826806.png)

![aluminum;2-[(2S,5S,8R,11S,14S,17S)-11,14,17-tris[3-[acetyl(oxido)amino]propyl]-8-benzyl-5-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide](/img/structure/B10826830.png)

![N'-benzo[1,3]dioxol-5-ylmethyl-N-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-N-methyl-propane-1,3-diamine](/img/structure/B10826834.png)

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B10826845.png)